2-(2,4-Dimethoxyphenyl)piperidine
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Description
2-(2,4-Dimethoxyphenyl)piperidine (2,4-DMPP) is a synthetic compound that has been used in the scientific research community for its various applications. It is a piperidine derivative and is composed of a phenyl group and two methoxy groups. It is a colorless solid at room temperature and is soluble in most organic solvents. 2,4-DMPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will provide an overview of 2,4-DMPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.
Scientific Research Applications
- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by piperidine .
- Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmaceutical Industry
Anticancer Applications
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHYQRIQVCOJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCCN2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300662 |
Source
|
Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)piperidine | |
CAS RN |
383128-01-6 |
Source
|
Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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